4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline
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Overview
Description
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is a complex organic compound characterized by the presence of oxadiazole rings and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline typically involves the reaction of 1,4-phenylenediamine with 5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-2-thiol) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the oxadiazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and dendrimers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole rings contribute to its electron-accepting properties, making it effective in electronic applications. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,3-Phenylenedioxy)dianiline: Similar in structure but with different electronic properties.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Contains oxazole rings instead of oxadiazole rings.
5,5’-(1,4-phenylene)bis(1H-tetrazole): Similar backbone but with tetrazole rings instead of oxadiazole rings .
Uniqueness
4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline is unique due to its combination of oxadiazole and aniline groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Biological Activity
The compound 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline (CAS Number: 119925-31-4) is a derivative of oxadiazole that has garnered attention for its diverse biological activities. This article explores its biological potential, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes multiple oxadiazole rings linked by an aromatic phenylene group. Its molecular formula is C24H14N4O6, with a molecular weight of approximately 454.4 g/mol. The structural configuration is significant for its biological interactions.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole compounds can inhibit cancer cell proliferation through various mechanisms.
- Antioxidant Properties : These compounds often exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some derivatives show potential in treating neurodegenerative diseases by inhibiting enzymes associated with Alzheimer's disease.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- A series of synthesized 1,2,4-oxadiazole derivatives were evaluated against various cancer cell lines. Notably, compounds exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 15.63 | Induces apoptosis |
5b | U-937 | 12.34 | Inhibits cell proliferation |
6a | A549 | 0.12 | HDAC inhibition |
Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives has been assessed through various assays. Compounds containing hydroxyl groups showed enhanced radical scavenging activity.
- The DPPH assay indicated that certain oxadiazole derivatives possess significant antioxidant properties, which can be attributed to their ability to donate electrons and neutralize free radicals .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been investigated in the context of Alzheimer's disease:
- Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in neurodegeneration. Some derivatives exhibited IC50 values lower than standard drugs used in Alzheimer's treatment .
Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
---|---|---|
1a | 47.25 | 129.7 |
3b | 140.02 | Not Tested |
Case Studies
- Anti-Alzheimer's Potential : A study synthesized several oxadiazole derivatives and evaluated their effects on AChE and BuChE inhibition. The most promising candidates demonstrated multi-targeted action against neurodegeneration .
- Cytotoxicity Assessments : In vitro cytotoxicity tests revealed that certain oxadiazole compounds are more effective than conventional chemotherapeutics like doxorubicin against specific cancer cell lines .
Properties
CAS No. |
22915-83-9 |
---|---|
Molecular Formula |
C22H16N6O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[5-[4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C22H16N6O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H,23-24H2 |
InChI Key |
KTDQRWMCUQLISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C4=NN=C(O4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
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